4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride

CNS Drug Design Physicochemical Property Optimization Lead Optimization

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride is a substituted piperidine derivative (C14H22ClNO, MW 255.78). The molecule features a piperidine ring functionalized at the 4-position with a methyleneoxy bridge (–CH₂–O–) to a 4-methylbenzyl (p-tolyl) group, supplied as the hydrochloride salt.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 1353989-66-8
Cat. No. B1444570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride
CAS1353989-66-8
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COCC2CCNCC2.Cl
InChIInChI=1S/C14H21NO.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-15H,6-11H2,1H3;1H
InChIKeyXGIABEPDIQCOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride (CAS 1353989-66-8): Chemical Identity and Structural Baseline for Procurement


4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride is a substituted piperidine derivative (C14H22ClNO, MW 255.78) [1]. The molecule features a piperidine ring functionalized at the 4-position with a methyleneoxy bridge (–CH₂–O–) to a 4-methylbenzyl (p-tolyl) group, supplied as the hydrochloride salt . Computed physicochemical properties of the free base include a LogP of 2.3, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [1]. This structural profile distinguishes it from simpler 4-benzylpiperidine analogs that lack the ether oxygen and possess different lipophilicity and flexibility parameters [2].

Why Generic 4-Benzylpiperidine Analogs Cannot Substitute for 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride in Lead Optimization


The insertion of a methyleneoxy (–CH₂–O–) spacer between the piperidine core and the 4-methylbenzyl aromatic ring creates measurable differences in key drug-likeness parameters compared to direct 4-benzyl-substituted analogs [1]. This modification increases the topological polar surface area (TPSA) from ~12 Ų to 21.3 Ų, adds a second hydrogen bond acceptor capacity via the ether oxygen, and extends the number of rotatable bonds from 2 to 4 [2]. These changes directly impact intestinal permeability, blood-brain barrier penetration potential, and molecular flexibility, meaning compounds in this class cannot be interchanged without altering a lead series' pharmacokinetic or pharmacodynamic trajectory [1].

Quantitative Differential Evidence for 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride Against Closest Structural Analogs


TPSA Increase of ~9.3 Ų vs. 4-Benzylpiperidine Enhances Polarity-Driven Selectivity in CNS Drug Design

The target compound's free base exhibits a calculated TPSA of 21.3 Ų, compared to 12.0 Ų for the direct 4-benzylpiperidine analog [1][2]. The ~78% increase arises from the ether oxygen acting as an additional hydrogen bond acceptor [1]. In medicinal chemistry, compounds with TPSA below ~60 Ų generally show good blood-brain barrier penetration, but intra-class variations within this range have been correlated with differences in passive membrane permeability [1].

CNS Drug Design Physicochemical Property Optimization Lead Optimization

Doubling of Rotatable Bonds (4 vs. 2) Relative to 4-Benzylpiperidine Confers Distinct Conformational Entropy

The methyleneoxy spacer in 4-(((4-Methylbenzyl)oxy)methyl)piperidine increases the rotatable bond count from 2 (in 4-benzylpiperidine) to 4 [1][2]. This structural feature directly impacts the number of accessible conformers and the entropic penalty upon target binding. In structure-activity relationship (SAR) studies, larger rotatable bond counts correlate with increased conformational sampling but also potentially lower oral bioavailability if exceeding typical drug-like thresholds [1].

Conformational Analysis Drug Likeness Molecular Flexibility

Lipophilicity Profile (LogP 2.3) Is Modulated by Ether Oxygen, Differentiating from 4-Benzylpiperidine (LogP 2.5)

The free base computed LogP for 4-(((4-Methylbenzyl)oxy)methyl)piperidine is 2.3, slightly lower than the value of 2.5 for 4-benzylpiperidine [1][2]. The reduction of ~0.2 Log units reflects the influence of the ether oxygen counterbalancing the hydrophobicity of the methylbenzyl group [1]. In pharmaceutical R&D, even modest LogP differences can translate into significant shifts in solubility and metabolic stability, making this a discriminatory parameter for scaffold selection [1].

Lipophilicity Optimization ADME Prediction Solubility Enhancement

Alternative Patent Route for 4-Hydroxypiperidine Intermediate Access Supports Differentiated Supply Chain (WO2004043921)

A key synthetic intermediate, the 4-hydroxypiperidine precursor, can be synthesized via a cyclization process described in patent WO2004043921 that avoids piperidone derivatives and hazardous reducing agents such as lithium aluminum hydride [1]. This patent route uses methanesulfonyl chloride activation and toluene as a solvent, with thionyl chloride facilitating ring closure. While the patent does not claim a direct yield advantage over traditional methods, it explicitly highlights improved safety and environmental compatibility, which can differentiate suppliers who adopt this route [1].

Process Chemistry Green Synthesis Supply Chain Differentiation

Hydrogen Bond Acceptor Count Doubled vs. 4-Benzylpiperidine Enables Distinct Intermolecular Interaction Patterns

The ether oxygen in the target compound provides two hydrogen bond acceptor (HBA) sites, compared to a single HBA (the piperidine nitrogen) in 4-benzylpiperidine [1][2]. This dual HBA capability allows for more complex intermolecular hydrogen bonding networks, which can be exploited in crystal engineering of salts and co-crystals, or in pharmacophore design where a second acceptor is required for target engagement [1].

Molecular Recognition Crystal Engineering Pharmacophore Modeling

Vendor-Specific Quality Assurance: Bidepharm Reports 95% Purity with Batch-Specific NMR, HPLC, and GC Traceability

Supplier Bidepharm certifies a standard purity of 95% for CAS 1353989-66-8 and provides batch-specific analytical reports including NMR, HPLC, and GC data . While many piperidine building blocks are offered at 95-98% purity across the market, the availability of full spectroscopic and chromatographic characterization for each batch provides verifiable quality assurance that supports reproducible research outcomes and reduces the risk of unidentified impurities interfering with sensitive biological assays .

Quality Control Analytical Chemistry Procurement Reliability

Application Scenarios for 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride Based on Differential Evidence


CNS Lead Optimization Requiring Fine-Tuned Polarity and Conformational Flexibility

Medicinal chemistry teams optimizing CNS drug candidates can leverage the compound's TPSA of 21.3 Ų and 4 rotatable bonds—properties distinct from simpler 4-benzylpiperidine analogs—to systematically vary passive membrane permeability and target binding entropy [1]. The ether oxygen's additional HBA capacity provides a differentiated pharmacophoric feature for modulating off-target receptor interactions [2].

Scaffold Decoration in Fragment-Based Drug Discovery (FBDD)

The compound serves as a functionalized piperidine building block with a methylbenzyl ether tail, offering both an aromatic hydrophobic anchor and an ether linkage for further derivatization. Its dual HBA character (nitrogen + oxygen) and moderate LogP (2.3) make it suitable for fragment growing strategies targeting enzymes or receptors with polar sub-pockets [1].

Green Chemistry Synthesis and Process Development

Process chemistry groups evaluating safer synthetic routes can adopt the WO2004043921 patent methodology for the 4-hydroxypiperidine precursor, which avoids hazardous lithium aluminum hydride reductions. This route supports the procurement of the final hydrochloride from suppliers emphasizing environmental and safety compliance [1].

Analytical Reference Standard and Method Development

Due to the vendor-provided NMR, HPLC, and GC traceability with 95% purity certification, the compound can be used as a reference standard for calibrating analytical methods in impurity profiling or for validating synthetic routes of more complex piperidine-based pharmaceuticals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.